

Technical Guide: *tert*-Butyl 7-bromo-1H-indole-1-carboxylate

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Compound of Interest

Compound Name: *tert*-Butyl 7-bromo-1H-indole-1-carboxylate

Cat. No.: B1294758

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CAS Number: 868561-17-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***tert*-butyl 7-bromo-1H-indole-1-carboxylate**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its applications in medicinal chemistry.

Chemical and Physical Properties

The following table summarizes the key quantitative data for ***tert*-butyl 7-bromo-1H-indole-1-carboxylate**.

Property	Value	Reference
CAS Number	868561-17-5	
Molecular Formula	C ₁₃ H ₁₄ BrNO ₂	[1][2]
Molecular Weight	296.16 g/mol	[1][2]
Appearance	White to off-white solid	
Purity	≥97%	[2]

Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

The synthesis of **tert-butyl 7-bromo-1H-indole-1-carboxylate** is typically achieved through the N-protection of 7-bromo-1H-indole with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis to protect the indole nitrogen for subsequent functionalization at other positions of the indole ring.

Experimental Protocol: N-Boc Protection of 7-bromo-1H-indole

This protocol is a general representation of the synthesis.

Materials:

- 7-bromo-1H-indole
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- To a solution of 7-bromo-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **tert-butyl 7-bromo-1H-indole-1-carboxylate** as a solid.

Applications in Organic Synthesis and Drug Discovery

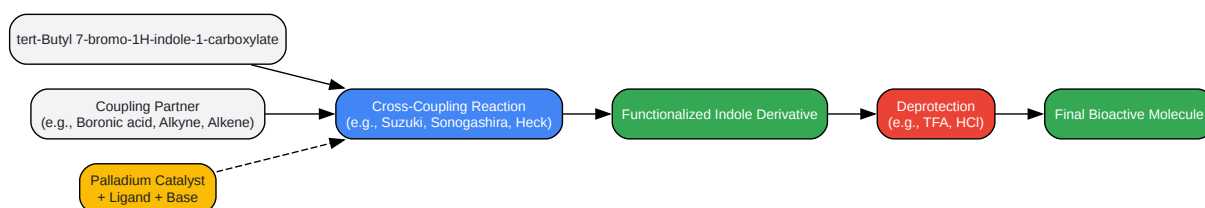
tert-Butyl 7-bromo-1H-indole-1-carboxylate serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected indole nitrogen

allows for selective functionalization at other positions of the indole ring, while the bromo substituent provides a handle for various cross-coupling reactions.

Role as a Synthetic Building Block

The bromine atom at the 7-position of the indole ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

The workflow for utilizing **tert-butyl 7-bromo-1H-indole-1-carboxylate** in a typical cross-coupling reaction is illustrated below.

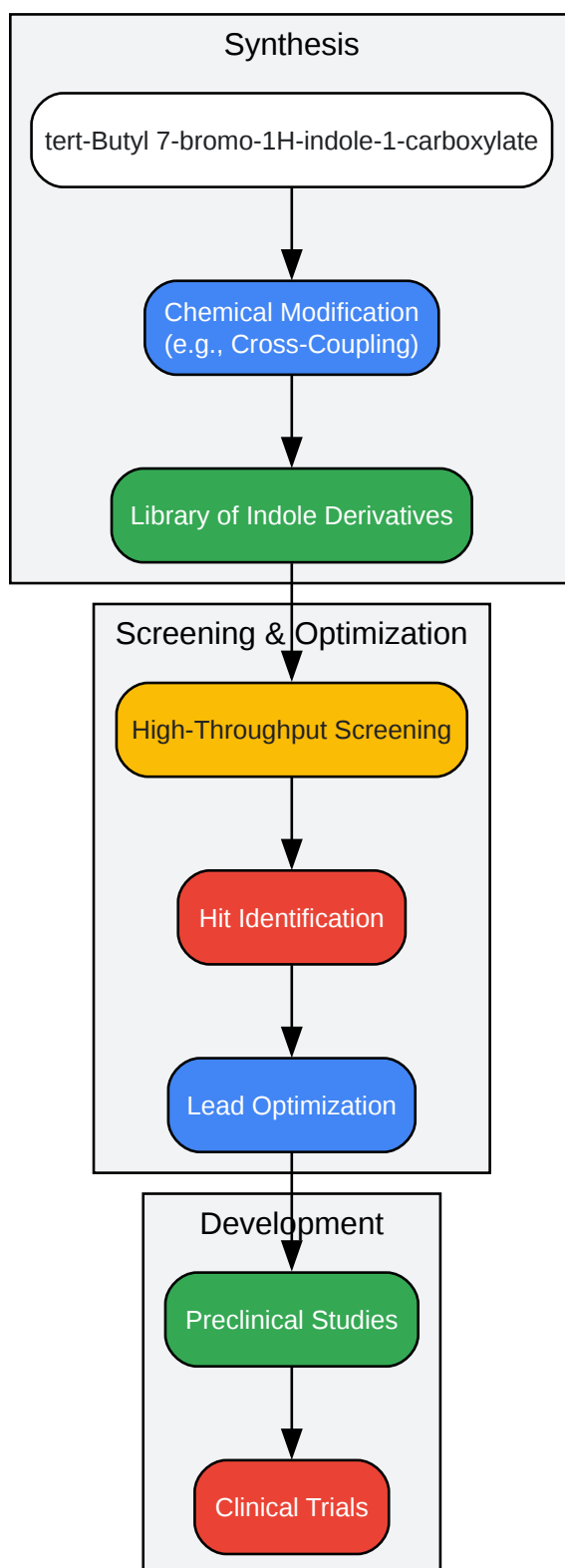


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Caption: Synthetic workflow utilizing **tert-butyl 7-bromo-1H-indole-1-carboxylate**.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the 7-position of the indole ring, which is often crucial for modulating biological activity and pharmacokinetic properties, makes **tert-butyl 7-bromo-1H-indole-1-carboxylate** a valuable starting material in drug discovery programs.

While this compound is a key intermediate, specific signaling pathways directly modulated by **tert-butyl 7-bromo-1H-indole-1-carboxylate** itself are not typically reported. Instead, its significance lies in enabling the synthesis of derivatives that target various biological pathways. The general workflow for a drug discovery program that might utilize this building block is outlined below.



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Caption: Drug discovery workflow involving indole derivatives.

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